molecular formula C5H4N4O4 B182607 3,5-Dinitropyridin-2-amine CAS No. 3073-30-1

3,5-Dinitropyridin-2-amine

Cat. No. B182607
CAS RN: 3073-30-1
M. Wt: 184.11 g/mol
InChI Key: QNZDCKBBTJYQDT-UHFFFAOYSA-N
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Description

3,5-Dinitropyridin-2-amine is a chemical compound that is part of the dinitropyridine family. It is characterized by the presence of nitro groups at the 3 and 5 positions on the pyridine ring, and an amine group at the 2 position. This structure makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of 3,5-dinitropyridin-2-amine derivatives has been explored through various methods. One approach involves the nitration of 2-chloropyridin-4-amine, which unexpectedly yields dinitrated derivatives in a one-step reaction. These derivatives are then subjected to nucleophilic substitution reactions to produce various substituted 4-amino-3,5-dinitropyridine derivatives under mild conditions . Another method includes the amination of 3,5-dinitropyridines with liquid ammonia and potassium permanganate, leading to mono-, di-, and triamino-substituted compounds .

Molecular Structure Analysis

The molecular structure of 3,5-dinitropyridin-2-amine derivatives can be influenced by the substituents on the pyridine ring. X-ray crystallography has revealed that some derivatives, such as 2-ethoxy-3,5-dinitropyridine, exhibit a planar non-strained structure. However, steric interactions can cause distortion in other derivatives, as seen in the structure of 2-piperidino-3,5-dinitropyridine .

Chemical Reactions Analysis

3,5-Dinitropyridin-2-amine derivatives undergo various chemical reactions. The formation of anionic sigma-adducts at the 6-position with aliphatic amines in dipolar aprotic solvents has been observed. These reactions can be reversible and are influenced by factors such as solvent type and the presence of bases or acids, which can catalyze the substitution processes . Additionally, the Mannich condensation of the hydride adduct of 2-hydroxy-3,5-dinitropyridine with formaldehyde and primary amines leads to the synthesis of a series of 1,5-dinitro-3,3-diazabicyclo[3.3.1]nonan-2-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dinitropyridin-2-amine derivatives are closely related to their molecular structure and the nature of their substituents. The equilibrium constants for sigma-adduct formation with amines and the rate constants for proton transfer vary depending on the solvent used, indicating solvent-dependent behavior. For instance, equilibrium constants decrease in the order DMSO > DMF >> Acetonitrile, while rate constants for proton transfer follow the reverse order . The regioselectivity of amination reactions has been suggested to be a charge-controlled process, as supported by quantum-mechanical calculations .

Scientific Research Applications

1. Dearomative (3+2) Cycloaddition

  • Application Summary: 3,5-Dinitropyridin-2-amine is used in the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines and N-methyl azomethine ylide. This reaction is a convenient method for the synthesis of differently substituted heterocyclic systems containing one or two pyrrolidine fragments fused with a pyridine ring .
  • Methods of Application: The 1,3-Dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide has been studied. Depending on the nature of the substituent, the reaction results in the addition of one or two equivalents of 1,3-dipole to the pyridine ring .
  • Results: The reaction results in the synthesis of differently substituted heterocyclic systems containing one or two pyrrolidine fragments fused with a pyridine ring .

2. Biothiols Detection

  • Application Summary: A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols .
  • Methods of Application: The fluorescence of the probe is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
  • Results: The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM). Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .

3. N,N-Diethyl-3,5-dinitropyridin-2-amine Synthesis

  • Application Summary: 3,5-Dinitropyridin-2-amine is used in the synthesis of N,N-Diethyl-3,5-dinitropyridin-2-amine .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the reaction of 3,5-Dinitropyridin-2-amine with diethylamine .
  • Results: The product, N,N-Diethyl-3,5-dinitropyridin-2-amine, was obtained with a yield of 79% .

4. H2S Detection

  • Application Summary: A novel flavonol-based fluorescent probe, Fla-DNT, has been synthesized for the rapid and specific detection of H2S .
  • Methods of Application: The probe exhibits excellent selectivity and anti-interference properties, a short response time, large Stokes shift, and low detection limit .
  • Results: The probe was successful in detecting H2S with a detection limit of 1.357 µM .

5. Synthesis of 1,2,3,3a,5a,6,7,8,8a,8b-Decahydrodipyrrolo

  • Application Summary: 3,5-Dinitropyridin-2-amine is used in the synthesis of 1,2,3,3a,5a,6,7,8,8a,8b-decahydrodipyrrolo .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the reaction of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide .
  • Results: The reaction results in the synthesis of differently substituted heterocyclic systems containing one or two pyrrolidine fragments fused with a pyridine ring .

6. H2S Detection

  • Application Summary: A novel flavonol-based fluorescent probe, Fla-DNT, has been synthesized for the rapid and specific detection of H2S .
  • Methods of Application: The probe exhibits excellent selectivity and anti-interference properties, a short response time, large Stokes shift, and low detection limit .
  • Results: The probe was successful in detecting H2S with a detection limit of 1.357 µM .

Future Directions

The future directions of research on 3,5-Dinitropyridin-2-amine and similar compounds could involve their potential applications in drug discovery and medicinal chemistry . The development of peptide drugs, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

3,5-dinitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZDCKBBTJYQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333429
Record name 3,5-dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitropyridin-2-amine

CAS RN

3073-30-1
Record name 3,5-dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3,5-DINITROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-3-nitropyridine in conc. H2SO4 (50 mL) at 0° C. was added HNO3 (3.10 mL, d=1.49) dropwise over 10 min. The mixture was warmed to r.t. for 20 min then heated to 50° C. for 90 min. The reaction mixture was cooled and poured into 400 g of ice. The resulting precipitate was filtered and air dried to give 10.3 g of 2-amino-3,5-dinitropyridine as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-amino-3-nitro-4-methylpyridine (25.6 g, 167 mmol) in conc. H2SO4 (100 mL) at 0° C. was added HNO3 (7.77 mL, d=1.49) dropwise over 30 min. The mixture was warmed to r.t. for 20 min then heated to 45° C. for 90 min. The reaction mixture was cooled and poured into 500 g of ice. The resulting percipitate was filtered and air dried to give 2-amino-3,5-dinitropyridine as a yellow solid.
Quantity
25.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.77 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 2-chloro-3,5-dinitropyridine (2.035 g, 10 mmol) in EtOH (15 mL) was added aq. NH4OH (6 mL) dropwise at room temperature with stirring over 20 min. The resulting mixture was stirred at room temperature for 15 min, then cooled to 0° C. The precipitate was filtered, washed with water (3×5 mL) and dried to give 1.64 g (89%) of 61 as a yellow powder, mp 190°-1° C. (lit. 190°-2° C., Chemical Abstracts 63:14876 (1965)). 1H NMR (DMSO-d6): 8.697 (bs, 1H, D2O exchange), 8.947 (d, 1H, J=2.5), 9.164 (d, 1H, J=2.5), 9.224 (bs, 1H, D2O exchange).
Quantity
2.035 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

Synthesis routes and methods IV

Procedure details

To a solution of 25 g 2-Chloro-3,5-dinitropyridine in 190 ml ethanol were added dropwise 75 ml concentrated ammonia at room temperature. After stirring for 1 hour (hr), the mixture was cooled in an ice bath. The product was isolated by filtration and washed with cold water.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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